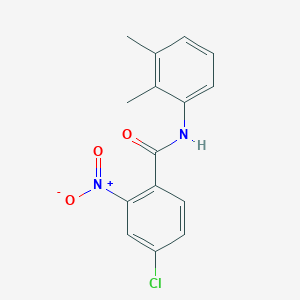

![molecular formula C14H21Cl3NO5PS B5546487 diisopropyl {2,2,2-trichloro-1-[(phenylsulfonyl)amino]ethyl}phosphonate](/img/structure/B5546487.png)

diisopropyl {2,2,2-trichloro-1-[(phenylsulfonyl)amino]ethyl}phosphonate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Compounds like diisopropyl {2,2,2-trichloro-1-[(phenylsulfonyl)amino]ethyl}phosphonate belong to a class of organic compounds known as organophosphonates. They contain a phosphonate group, which is a phosphorus atom bonded to three oxygen atoms (one by a double bond) and an organic group .

Molecular Structure Analysis

The molecular structure of organophosphonates typically involves a tetrahedral geometry around the phosphorus atom . The specific structure of diisopropyl {2,2,2-trichloro-1-[(phenylsulfonyl)amino]ethyl}phosphonate would require more specific information or computational chemistry methods to determine .Chemical Reactions Analysis

Organophosphonates can participate in a variety of chemical reactions. They can act as ligands in coordination chemistry, and they can also undergo hydrolysis, especially under acidic or basic conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of a specific organophosphonate like diisopropyl {2,2,2-trichloro-1-[(phenylsulfonyl)amino]ethyl}phosphonate would depend on its specific structure. Factors such as its molecular weight, polarity, and the presence of functional groups would influence properties such as solubility, melting point, and boiling point .Wissenschaftliche Forschungsanwendungen

Chemotherapy Target : Diisopropyl (diisopropoxyphosphorylmethylsulfonylmethyl)phosphonate, a monosulfone of a diphosphate ester, has been investigated as a target for chemotherapy (Wong, Olmstead, & Gervay-Hague, 2007). Similarly, its disulfone variant has also been explored for the same application (Wong, Olmstead, Fettinger, & Gervay-Hague, 2007).

Enzyme Inhibition in Cancer and HIV Therapy : Vinyl sulfones, including those paired with phosphonate groups, are seen as highly functionalized mimics of mono-, di-, and triphosphates, and have been of interest as agents for enzyme inhibition in both cancer and HIV therapy (Wong, Olmstead, Fettinger, & Gervay-Hague, 2008).

Optically Active α-Amino Phosphonates Synthesis : The stereoselective catalytic synthesis of ring-substituted [amino(phenyl)methyl]phosphonates has been achieved through an efficient one-pot procedure (Goulioukina, Shergold, Rybakov, & Beletskaya, 2017).

Antiviral Activity : Certain derivatives of diisopropyl phosphonates have been studied for their antiviral activity, particularly against herpes and retroviruses (Holý, Votruba, Masojídková, Andrei, Snoeck, Naesens, De Clercq, & Balzarini, 2002).

Synthesis of Low-Coordinated Trivalent Phosphorus Compounds : Diisopropyl 1,1-dichloroalkylphosphonates have been used as starting materials for the synthesis of various trivalent phosphorus compounds (Grandin, About-jaudet, Collignon*, Denis, & Savignac, 1992).

Chemo-Enzymatic Synthesis of Phosphonic Acid Analogues : Diisopropyl α-chloroacetoxyphosphonates have been resolved by enzyme-catalyzed hydrolysis for the synthesis of phosphonic acid analogues of various amino acids (Hammerschmidt & Wuggenig, 1999).

Structural and Computational Studies for SARS-CoV-2 Proteins : α-Aminophosphonates derivatives have been studied for their structural and computational properties, including molecular docking with the SARS-CoV-2 proteins (Alkhimova, Babashkina, & Safin, 2021).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-[2,2,2-trichloro-1-di(propan-2-yloxy)phosphorylethyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21Cl3NO5PS/c1-10(2)22-24(19,23-11(3)4)13(14(15,16)17)18-25(20,21)12-8-6-5-7-9-12/h5-11,13,18H,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NADXVBFEQOQVOA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OP(=O)(C(C(Cl)(Cl)Cl)NS(=O)(=O)C1=CC=CC=C1)OC(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21Cl3NO5PS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

452.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Diisopropyl {2,2,2-trichloro-1-[(phenylsulfonyl)amino]ethyl}phosphonate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(dimethylamino)sulfonyl]-N-[3-(2-oxo-1-pyrrolidinyl)phenyl]-3-piperidinecarboxamide](/img/structure/B5546410.png)

![2-[1-(3,5-difluorophenyl)ethyl]-2,9-diazaspiro[5.5]undecan-3-one hydrochloride](/img/structure/B5546425.png)

![4-{[4-(dimethylamino)phenyl]acetyl}-1,4-oxazepan-6-ol](/img/structure/B5546428.png)

![(1S*,5R*)-3-[(2-methylphenyl)acetyl]-6-(1,3-thiazol-4-ylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5546432.png)

![2-propyl-N-(pyrazolo[1,5-a]pyrimidin-3-ylmethyl)-1,3-thiazole-4-carboxamide](/img/structure/B5546444.png)

![1-[2-methoxy-4-(methylthio)benzoyl]-4-phenylpiperazine](/img/structure/B5546453.png)

![ethyl [(6,6-dimethyl-4-oxo-3,5,6,8-tetrahydro-4H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)thio]acetate](/img/structure/B5546459.png)

![4-(1H-imidazol-2-yl)-1-[3-(3-pyrrolidinyl)benzoyl]piperidine dihydrochloride](/img/structure/B5546465.png)

![8-{[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(3-methylbutyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5546472.png)

![[(4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)thio]acetic acid](/img/structure/B5546477.png)

![1-[4-(methylthio)benzyl]-4-(2-pyridinyl)piperazine](/img/structure/B5546481.png)

![3-{[4-(3,4-difluorobenzyl)-3-(2-hydroxyethyl)-1-piperazinyl]carbonyl}phenol](/img/structure/B5546489.png)